molecular formula C14H13N3O5S B4035315 N-(2-methyl-5-sulfamoylphenyl)-3-nitrobenzamide

N-(2-methyl-5-sulfamoylphenyl)-3-nitrobenzamide

Cat. No.: B4035315
M. Wt: 335.34 g/mol
InChI Key: SKNGOSODUXDPDV-UHFFFAOYSA-N
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Description

N-(2-methyl-5-sulfamoylphenyl)-3-nitrobenzamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzamide structure, which is further substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-sulfamoylphenyl)-3-nitrobenzamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrated benzamide with sulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonated intermediate with an amine, such as methylamine, under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(2-methyl-5-sulfamoylphenyl)-3-nitrobenzamide can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(2-methyl-5-sulfamoylphenyl)-3-nitrobenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: The compound exhibits potential biological activity, making it a candidate for drug development. It has been studied for its antibacterial and antifungal properties, as well as its potential use in cancer therapy.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-sulfamoylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The nitro group may also contribute to the compound’s activity by participating in redox reactions within the target cells.

Comparison with Similar Compounds

  • N-(2-methyl-5-sulfamoylphenyl)-2-phenoxyacetamide
  • 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide
  • N-(2-methyl-5-sulfamoylphenyl)-3,5-dinitrobenzamide

Uniqueness: N-(2-methyl-5-sulfamoylphenyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The nitro group enhances its reactivity, while the sulfonamide group provides specific interactions with biological targets.

Properties

IUPAC Name

N-(2-methyl-5-sulfamoylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-9-5-6-12(23(15,21)22)8-13(9)16-14(18)10-3-2-4-11(7-10)17(19)20/h2-8H,1H3,(H,16,18)(H2,15,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNGOSODUXDPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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